molecular formula C29H50O2 B151919 DL-alpha-Tocopherol CAS No. 10191-41-0

DL-alpha-Tocopherol

Cat. No.: B151919
CAS No.: 10191-41-0
M. Wt: 430.7 g/mol
InChI Key: GVJHHUAWPYXKBD-UHFFFAOYSA-N
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Description

DL-alpha-Tocopherol is a synthetic form of vitamin E, comprising a racemic mixture of eight stereoisomers (four pairs of D- and L-enantiomers). It is widely used in dietary supplements, pharmaceuticals, and research due to its antioxidant properties, which protect cellular membranes from lipid peroxidation . Unlike natural vitamin E (RRR-alpha-tocopherol), which contains only the D-isomer, this compound is cost-effective for industrial production but has reduced bioactivity per milligram due to the inclusion of less active L-isomers .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-alpha-Tocopherol is synthesized through the condensation of trimethylhydroquinone with isophytol. The reaction typically involves acidic or basic catalysts under controlled temperature conditions. The resulting product is then purified through distillation or crystallization .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: DL-alpha-Tocopherol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nutritional Applications

Antioxidant Properties
DL-alpha-tocopherol is primarily recognized for its antioxidant capabilities, which help protect cells from oxidative stress. This property is particularly beneficial in preventing chronic diseases associated with oxidative damage, such as cardiovascular diseases and certain cancers. Research indicates that supplementation with pharmacological doses (900-2000 IU/day) can improve outcomes in patients with Type II diabetes by enhancing insulin sensitivity and reducing oxidative stress markers .

Dietary Reference Values
The European Food Safety Authority (EFSA) has established adequate intake levels for alpha-tocopherol at 13 mg/day for men and 11 mg/day for women, recognizing its essential role in human health . These values are based on observed dietary intakes in healthy populations without apparent deficiencies.

Medical Applications

Wound Healing
this compound has been studied extensively for its role in wound healing. Its antioxidant and anti-inflammatory properties contribute to improved healing processes. A study highlighted its effectiveness in enhancing the healing of wounds by reducing inflammation and promoting collagen synthesis .

Case Study: Male Rabbit Model
A case study involving male rabbits demonstrated that varying doses of this compound (440, 880, or 1320 mg) significantly impacted wound healing rates and tissue regeneration compared to control groups . This suggests potential therapeutic uses in veterinary medicine and human clinical settings.

Biomedical Engineering

Polymer Stabilization
In biomedical engineering, this compound is utilized to stabilize high molecular weight polyethylene (UHMWPE) used in implants. The incorporation of tocopherols into these materials before sterilization helps mitigate oxidative degradation caused by gamma radiation during the sterilization process . This application enhances the longevity and biocompatibility of implants.

Application AreaDescriptionBenefits
Wound Healing Enhances healing through anti-inflammatory effectsFaster recovery times
Implant Materials Stabilizes UHMWPE to prevent oxidative degradationImproved implant durability
Food Preservation Used as a natural preservative to prevent rancidity in oils and fatsExtends shelf life of food products

Cosmetic Applications

This compound is widely used in cosmetic formulations due to its skin-protective properties. It acts as an emollient and helps maintain skin hydration while providing antioxidant protection against UV damage. Numerous studies have shown that topical application can improve skin texture and reduce signs of aging .

Research Insights

Recent studies have explored the molecular mechanisms by which this compound exerts its effects. For instance, it has been shown to inhibit protein kinase C activity in brain tissues, potentially influencing cell signaling pathways related to growth and differentiation . This aspect opens avenues for further research into its neuroprotective effects.

Mechanism of Action

DL-alpha-Tocopherol exerts its effects primarily through its antioxidant activity. It neutralizes free radicals by donating a hydrogen atom, forming a stable tocopheroxyl radical that does not propagate further oxidative reactions. This action helps protect lipids in cell membranes from peroxidation. Additionally, this compound inhibits the activity of protein kinase C, an enzyme involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Bioavailability and Pharmacokinetics

DL-alpha-Tocopherol’s efficacy is often compared to natural RRR-alpha-tocopherol and esterified forms (e.g., tocopheryl acetate, tocopherol succinate). Key findings include:

  • Plasma and LDL Enrichment: In a randomized human trial, equivalent IU doses of RRR- and all-rac-alpha-tocopherol (this compound) resulted in similar increases in plasma and LDL alpha-tocopherol levels.
  • Esterified Forms : DL-alpha-tocopheryl acetate and succinate exhibit delayed hydrolysis in vivo. In sheep, intraperitoneal administration of this compound and its acetate showed comparable absorption rates, but the acetate form required enzymatic conversion to free tocopherol for activity .
  • Species-Specific Differences : In weanling pigs, dietary D-alpha-tocopherol (natural) yielded higher serum and tissue tocopherol levels than DL-alpha-tocopheryl acetate, suggesting superior bioavailability of the natural form in this model .

Table 1: Bioavailability of Alpha-Tocopherol Forms

Form Plasma Increase (Dose: 400 IU/d) LDL Oxidation Lag Time (Hours) Species Reference
RRR-alpha-Tocopherol 2.1-fold 5.8 Humans
All-rac-alpha-Tocopherol 2.0-fold 5.7 Humans
DL-alpha-Tocopheryl Acetate 1.5-fold* N/A Pigs

*Compared to D-alpha-tocopherol at same IU dose.

Antioxidant Efficacy

This compound demonstrates context-dependent antioxidant performance:

  • LDL Oxidation : Both RRR- and this compound equally protect LDL from copper-induced oxidation at high doses (≥400 IU/d), as measured by conjugated diene formation .
  • Cellular Protection: In human fibroblasts, this compound (100 µg/mL) reduced UVB-induced lipid peroxidation (malondialdehyde production) and improved cell survival by 40% compared to untreated controls . However, in melanoma cells, D-alpha-tocopherol acid succinate induced irreversible growth inhibition, while this compound free alcohol was ineffective .

Structural and Functional Considerations

  • Stereoisomerism: The natural RRR form is preferentially retained in human plasma via hepatic alpha-tocopherol transfer protein (α-TTP), which discriminates against synthetic L-isomers. Patients with α-TTP deficiency cannot maintain plasma this compound levels, leading to rapid clearance .
  • Esterification : Esterified forms (e.g., acetate, succinate) enhance stability but require hydrolysis for activity. This compound acetate is a common supplement form due to its oxidative resistance .

Table 2: Key Functional Differences

Property This compound RRR-alpha-Tocopherol This compound Succinate
Bioactive Isomers 50% (D-isomers) 100% (D-isomers) 50% (D-isomers)
Plasma Half-Life (Hours) 75–121 (sheep) 99–121 (sheep) Similar to free form
Antioxidant Efficacy Moderate High High (context-dependent)

Biological Activity

DL-alpha-tocopherol, commonly known as synthetic vitamin E, is a fat-soluble antioxidant that plays a crucial role in protecting cellular membranes from oxidative damage. This article explores its biological activity, including its mechanisms of action, effects on various health conditions, and relevant research findings.

This compound exerts its biological effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species (ROS), thereby preventing lipid peroxidation and maintaining membrane integrity. Additionally, it modulates several signaling pathways involved in inflammation and cell proliferation.

  • Antioxidant Activity : this compound protects lipids from oxidation, which is essential for maintaining the integrity of cell membranes.
  • Gene Regulation : Research indicates that vitamin E can influence gene expression related to antioxidant defense mechanisms and inflammation .
  • Apoptosis Induction : Studies show that this compound can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

1. Cancer Prevention

The Alpha-Tocopherol Beta-Carotene Cancer Prevention (ATBC) Study demonstrated that daily supplementation with this compound reduced the incidence of prostate cancer among male smokers by approximately 34% . This suggests a protective role against certain types of cancer.

2. Cardiovascular Health

This compound has been shown to reduce oxidized LDL levels, which are associated with atherosclerosis. In a study involving smokers, supplementation significantly lowered circulating oxidized LDL levels (P=0.03) compared to placebo .

3. Anti-Inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and reduce markers of inflammation such as prostaglandin E2 synthesis . This effect is particularly notable in macrophages and epithelial cells.

Comparative Bioactivity

The bioactivity of this compound varies when compared to its natural counterpart, D-alpha-tocopherol. Studies suggest that D-alpha-tocopherol exhibits superior bioavailability and efficacy in tissue retention and antioxidant activity compared to synthetic forms .

Parameter This compound D-alpha-Tocopherol
BioavailabilityModerateHigh
Antioxidant capacityModerateHigh
Effect on lipid peroxidationReducedSignificantly reduced
Impact on cancer incidenceReducedMore pronounced

Case Studies

  • Prostate Cancer : In the ATBC study involving 29,133 male smokers, those receiving 50 mg of this compound daily had a significantly lower incidence of prostate cancer compared to those receiving a placebo .
  • Erythroleukemia : A study indicated that this compound induced apoptosis in erythroleukemia cells, demonstrating its potential use as an adjunct therapy in leukemia treatment .
  • Inflammation in Rats : A study on Sprague Dawley rats showed that both alpha- and gamma-tocopherols decreased platelet aggregation and delayed thrombus formation, with gamma-tocopherol exhibiting more potent effects .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for quantifying DL-alpha-Tocopherol in complex biological matrices?

High-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) are gold-standard methods. For example, reverse-phase HPLC with UV detection is widely used to separate and quantify tocopherol isoforms in vegetable oils and plasma . GC-MS is also effective for analyzing volatile derivatives, particularly in lipid-rich samples . When designing assays, include internal standards (e.g., deuterated tocopherols) to correct for matrix effects and ensure reproducibility.

Q. How can researchers optimize this compound stability in experimental formulations?

Stability depends on avoiding oxidative degradation. Methods include:

  • Encapsulation in β-cyclodextrin-based Pickering emulsions to enhance oxidative resistance .
  • Using antioxidants like ascorbic acid in combination with this compound to create synergistic protection .
  • Storing samples under inert gas (e.g., nitrogen) and at low temperatures (−80°C) to minimize autoxidation .

Q. What are the best practices for isolating this compound from natural sources?

Deep eutectic solvents (DES) like choline chloride-glycerol mixtures show high selectivity for α-tocopherol extraction from deodorized distillates, achieving >90% purity . For plant oils, ultrasonication-assisted extraction improves yield while preserving bioactivity . Confirm purity via spectrophotometric assays (e.g., Folin-Ciocalteu for phenolic interference) or HPLC .

Advanced Research Questions

Q. How do sex-specific responses to this compound supplementation influence experimental design in lifespan and reproductive studies?

In Teleogryllus commodus crickets, this compound increased female fecundity by 33% under high-carbohydrate diets but had negligible effects on males, highlighting the need for sex-stratified analyses . Design studies with:

  • Nutrient-specific dietary controls (e.g., protein vs. carbohydrate ratios).
  • Response surface methodologies to model interactions between macronutrients and antioxidants .
  • Longitudinal tracking of reproductive output (e.g., egg counts, male calling effort) alongside oxidative damage markers like protein carbonyls (PC) .

Q. What mechanisms explain the contradictory effects of low-dose vs. high-dose this compound on endothelial function?

In cholesterol-fed rabbits, low-dose this compound (1,000 IU/kg) preserved endothelial vasodilation by reducing LDL oxidation, while high-dose (10,000 IU/kg) impaired function due to pro-oxidant activity and intimal proliferation . Key considerations:

  • Monitor systemic oxidative stress markers (e.g., total antioxidant capacity, TAC) alongside tissue-specific effects.
  • Use isoform-specific assays; synthetic this compound may exhibit different bioactivity than natural RRR-alpha-Tocopherol .

Q. How can researchers resolve contradictions in this compound’s role in oxidative damage trade-offs?

Conflicting data often arise from context-dependent interactions. For example, in crickets, this compound improved antioxidant protection without altering lifespan, suggesting oxidative damage is not the sole constraint on longevity . Mitigation strategies include:

  • Multi-omics integration (e.g., transcriptomics to identify compensatory pathways).
  • Dose-response curves to identify thresholds where antioxidant effects plateau or reverse .

Q. What computational tools are effective for predicting this compound interactions in molecular systems?

Molecular docking simulations (e.g., Glide Score) have identified this compound as a potent binder to targets like SARS-CoV-2 proteases, with hydrophobic interactions at Glu248 being critical . Pair docking with molecular dynamics (MD) simulations to validate binding stability under physiological conditions.

Q. How does this compound interact with polymeric matrices in material science applications?

In polyethylene terephthalate (PET) containers, this compound acts as an acetaldehyde scavenger, reducing headspace concentrations by 40–60% . Experimental protocols should include:

  • Accelerated aging tests to simulate long-term storage.
  • Gas chromatography-mass spectrometry (GC-MS) to quantify volatile byproducts.

Q. Methodological Challenges

Q. What are the pitfalls in extrapolating in vitro antioxidant data to in vivo systems?

In vitro assays (e.g., DPPH scavenging) often overestimate efficacy due to simplified systems lacking metabolic pathways. For example, silver nanoparticles containing this compound showed 90% DPPH scavenging in vitro but limited in vivo bioavailability . Validate findings using:

  • Bioaccessibility models (e.g., INFOGEST digestion protocol).
  • Tissue-specific uptake studies (e.g., radiolabeled tocopherol tracers) .

Q. How can researchers address batch-to-batch variability in this compound sourcing?

Certified reference materials (CRMs) from suppliers like Sigma-Aldrich ensure consistency . Key steps:

  • Verify purity via NMR or HPLC (>96% for pharmacological studies) .
  • Pre-screen batches for contaminants (e.g., heavy metals) using inductively coupled plasma mass spectrometry (ICP-MS).

Properties

IUPAC Name

2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
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InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3
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InChI Key

GVJHHUAWPYXKBD-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
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Molecular Formula

C29H50O2
Record name ALPHA-TOCOPHEROL
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DSSTOX Substance ID

DTXSID8021355
Record name alpha-Tocopherol
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Molecular Weight

430.7 g/mol
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Physical Description

Liquid, Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Pale yellow liquid; Darkened gradually by light; [Merck Index]
Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-
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Boiling Point

Decomposes, BP: 200-220 °C at 0.1 mmHg
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Solubility

Insoluble, Insoluble in water, freely soluble in ethanol, miscible in ether, Practically insoluble in water; freely soluble in oils, fats, acetone, alcohol, chloroform, ether, other fat solvents
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Density

0.950 at 25 °C/4 °C
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Impurities

The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %.
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Color/Form

Slightly viscous, pale yellow oil

CAS No.

10191-41-0, 113085-06-6, 1406-66-2, 59-02-9, 2074-53-5, 1406-18-4
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

2.5-3.5 °C
Record name dl-alpha-Tocopherol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

To a mixture consisting of 69.9 g (0.460 mol) of 2,3,5-trimethylhydroquinone, 69.7 g (0.31 mol) of zinc bromide, 7.5 g of concentrated hydrochloric acid and 1.2 g of zinc dust, was added dropwise, under stirring at 50° C. over 1 hour, 138.8 g (0.460 mol) of isophytol (purity: 98.1%). Further, the resulting mixture was stirred at the same temperature for 1 hour. The reaction liquid was washed with water, followed by concentrating, whereby 199.4 g of the title compound was obtained as a brown oil (yield: 98.6%, GLC purity: 97.8%).
Quantity
69.9 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
138.8 g
Type
reactant
Reaction Step Three
Quantity
69.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Five
Yield
98.6%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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